molecular formula C6H14N2 B178300 4-Methylpiperidin-4-amine CAS No. 196614-16-1

4-Methylpiperidin-4-amine

Cat. No. B178300
CAS RN: 196614-16-1
M. Wt: 114.19 g/mol
InChI Key: RZOQTVTZVPADOP-UHFFFAOYSA-N
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Description

4-Methylpiperidin-4-amine, also known as 1-Methylpiperidin-4-amine, is a chemical compound with the molecular formula C6H14N2 . It appears as a clear liquid that ranges in color from colorless to light orange to yellow .


Molecular Structure Analysis

The molecular structure of 4-Methylpiperidin-4-amine consists of a six-membered piperidine ring with a methyl group attached to it . The molecular weight of this compound is 114.19 .


Chemical Reactions Analysis

Piperidine derivatives, including 4-Methylpiperidin-4-amine, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

4-Methylpiperidin-4-amine has a melting point of 203-207°C and a boiling point of 62-64°C at 1mm . It has a density of 0.91 and a refractive index of 1.4700-1.4740 . It is stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Synthesis of Stilbene Derivatives

4-Methylpiperidin-4-amine: is utilized as a catalyst in the synthesis of stilbene derivatives . Stilbenes are organic compounds with a 1,2-diphenylethylene moiety and have applications in organic light-emitting diodes (OLEDs), as well as potential therapeutic agents due to their anti-inflammatory and anticancer properties.

Anti-Corrosive Applications

This compound serves as an anti-corrosive agent for iron . Corrosion is a significant issue in various industries, and the use of 4-Methylpiperidin-4-amine can help protect metal surfaces, thereby extending the life of machinery and structures.

Peptide Synthesis

In peptide synthesis, 4-Methylpiperidin-4-amine is used to remove or deprotect 9-fluorenylmethyloxycarbonyl (Fmoc) groups . This step is crucial in the synthesis of peptides, which are essential for creating proteins and other bioactive molecules.

Pharmaceutical Applications

Piperidine derivatives, including 4-Methylpiperidin-4-amine , are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design due to their pharmacological properties, contributing to the development of new medications.

Catalysis in Organic Reactions

4-Methylpiperidin-4-amine: acts as a catalyst in organic reactions, particularly at higher temperatures due to its thermal stability and acceptor/donor hydrogen bond property . This makes it a valuable reagent in various chemical transformations.

Biological Activity and Drug Discovery

The piperidine nucleus is a pivotal cornerstone in drug production. Compounds with this moiety exhibit a wide range of biological activities and are utilized in therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, and more .

Safety and Hazards

4-Methylpiperidin-4-amine is classified as a hazardous substance. It is highly flammable and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding dust formation, breathing mist, gas, or vapors, and using personal protective equipment .

Future Directions

Piperidine derivatives, including 4-Methylpiperidin-4-amine, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and are used in the design of various drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research in this field is likely to focus on developing new synthesis methods and exploring the potential therapeutic applications of piperidine derivatives .

properties

IUPAC Name

4-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-6(7)2-4-8-5-3-6/h8H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOQTVTZVPADOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610670
Record name 4-Methylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpiperidin-4-amine

CAS RN

196614-16-1
Record name 4-Methyl-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196614-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1-(4-(6-bromonaphthalen-2-yl)thiazol-2-yl)-4-methylpiperidin-4-amine interact with SHP2 and what are the downstream effects of this interaction?

A1: The research paper describes compound 23 as an allosteric inhibitor of SHP2. [] This means that it binds to a site on SHP2 different from the active site, inducing a conformational change that ultimately inhibits the enzyme's activity. Specifically, compound 23 binds to the interface of the N-terminal SH2, C-terminal SH2, and phosphatase domains of SHP2. [] This binding locks SHP2 in a "closed" conformation, preventing it from interacting with its natural substrates. []

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